molecular formula C34H36N4O5S B4295302 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4295302
M. Wt: 612.7 g/mol
InChI Key: AKKHWMXQMLWBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple aromatic rings and functional groups such as sulfonamide, methoxy, and ethoxy groups. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes may include:

    Formation of the Phthalazin-1-yl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the phthalazin-1-yl core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives.

    Attachment of the 3,4-Diethoxyphenyl and 4-Methoxyphenyl Groups: These groups are introduced via nucleophilic substitution reactions, often using corresponding halides or other reactive intermediates.

    Final Coupling and Purification: The final step involves coupling the various intermediates under optimized conditions, followed by purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
  • N-[2-(3,4-Diethoxyphenyl)ethyl]-5-{4-[(4-ethoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
  • N-[2-(3,4-Diethoxyphenyl)ethyl]-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-ethylbenzenesulfonamide

Uniqueness

The uniqueness of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features. These elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds. The presence of both methoxy and ethoxy groups, along with the sulfonamide and phthalazin-1-yl moieties, provides a unique platform for exploring various chemical and biological applications.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O5S/c1-5-42-30-18-12-24(21-31(30)43-6-2)19-20-35-44(39,40)32-22-25(13-11-23(32)3)33-28-9-7-8-10-29(28)34(38-37-33)36-26-14-16-27(41-4)17-15-26/h7-18,21-22,35H,5-6,19-20H2,1-4H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKHWMXQMLWBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.